![molecular formula C17H18N4O2S B7639453 N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]benzenesulfonamide](/img/structure/B7639453.png)
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]benzenesulfonamide, commonly known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of various cytokines and growth factors, and their dysregulation has been implicated in a number of autoimmune and inflammatory diseases. CP-690,550 has been studied extensively for its potential therapeutic applications in these conditions.
Wirkmechanismus
CP-690,550 acts by selectively inhibiting the activity of N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]benzenesulfonamide enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking this compound signaling, CP-690,550 can reduce the activity of immune cells and inflammation, which are key drivers of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce disease activity and improve symptoms in a range of autoimmune and inflammatory diseases. In addition, it has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials. CP-690,550 has also been shown to reduce the levels of various cytokines and chemokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for use in lab experiments, including its high purity and yield, and its well-characterized mechanism of action. However, its potency and specificity may vary depending on the cell type and cytokine involved, and its effects may be influenced by other signaling pathways. In addition, the use of CP-690,550 in lab experiments may be limited by its cost and availability.
Zukünftige Richtungen
There are several future directions for research on CP-690,550, including the investigation of its potential therapeutic applications in other autoimmune and inflammatory diseases, as well as its use in combination with other drugs. Additionally, further studies are needed to elucidate the mechanisms underlying its effects, and to identify potential biomarkers for predicting response to treatment. Finally, the development of more potent and selective N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]benzenesulfonamide inhibitors may offer new therapeutic opportunities for these diseases.
Synthesemethoden
The synthesis of CP-690,550 involves several steps, starting with the reaction of piperidine with 6-cyanopyridine-3-carboxylic acid to form the corresponding amide. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product. The synthesis has been optimized to yield high purity and yield, and has been scaled up for commercial production.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been the subject of numerous preclinical and clinical studies, investigating its potential therapeutic applications in a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In these studies, CP-690,550 has been shown to effectively inhibit N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]benzenesulfonamide signaling and reduce disease activity, with a favorable safety profile.
Eigenschaften
IUPAC Name |
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c18-11-14-8-9-16(12-19-14)21-10-4-5-15(13-21)20-24(22,23)17-6-2-1-3-7-17/h1-3,6-9,12,15,20H,4-5,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFJOSJCWRXKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C(C=C2)C#N)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.